
2-(ethylsulfonyl)-N-(5-(4-(trifluoromethyl)phenyl)-1,3,4-oxadiazol-2-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of similar compounds often involves the use of trifluoromethyl-containing building blocks . For example, 4-(Trifluoromethyl)benzylamine has been used in the synthesis of 3-[(2,4-dioxothiazolidin-5-yl)methyl]benzamide derivatives .Molecular Structure Analysis
The molecular structure of this compound includes an ethylsulfonyl group, a trifluoromethylphenyl group, and an oxadiazolylbenzamide group.Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activities
Synthesis of N-substituted Benzamide Derivatives : The synthesis of N-substituted imidazolylbenzamides or benzene-sulfonamides and their cardiac electrophysiological activity demonstrate the chemical versatility and potential for developing selective class III agents for cardiac applications (Morgan et al., 1990).
Anticancer Evaluation : Substituted N-phenylbenzamides were designed, synthesized, and evaluated for their anticancer activity against several cancer cell lines. These compounds have shown moderate to excellent anticancer activities, highlighting the potential for developing new anticancer agents (Ravinaik et al., 2021).
Anti-bacterial Study : The synthesis of N-substituted derivatives of a similar oxadiazole compound and their evaluation against Gram-negative and Gram-positive bacteria showcase the compound's antimicrobial potential (Khalid et al., 2016).
Antimicrobial and Antitubercular Agents : Novel sulfonyl derivatives synthesized from isopropyl thiazole showed significant antibacterial, antifungal, and antitubercular activities, presenting a path for the development of new antimicrobial agents (Kumar et al., 2013).
Antimalarial and COVID-19 Drug Potential : Investigation into sulfonamide derivatives for antimalarial activity and their theoretical evaluation as COVID-19 drugs through computational calculations and molecular docking studies indicates the potential of similar compounds in treating infectious diseases (Fahim & Ismael, 2021).
Chemical and Pharmacological Innovations
Novel Insecticide Development : Research on flubendiamide and its unique structure for controlling lepidopterous insects suggests the compound's utility in integrated pest management and resistance management programs (Tohnishi et al., 2005).
Antimicrobial Substances Search : The synthesis and pharmacological studies of sulfonyl-substituted nitrogen-containing heterocyclic systems for antimicrobial and antifungal actions underline the compound's potential in developing new antimicrobial agents (Sych et al., 2019).
Safety and Hazards
Eigenschaften
IUPAC Name |
2-ethylsulfonyl-N-[5-[4-(trifluoromethyl)phenyl]-1,3,4-oxadiazol-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14F3N3O4S/c1-2-29(26,27)14-6-4-3-5-13(14)15(25)22-17-24-23-16(28-17)11-7-9-12(10-8-11)18(19,20)21/h3-10H,2H2,1H3,(H,22,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLJTUAGJZGOMDN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC=CC=C1C(=O)NC2=NN=C(O2)C3=CC=C(C=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14F3N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

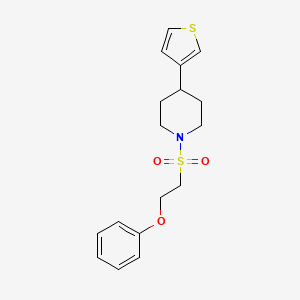
![Methyl 2,2-dioxo-3,4-dihydropyrazino[2,1-c][1,2,4]thiadiazine-9-carboxylate](/img/structure/B2580629.png)
![3-{1-[(2-Methylphenyl)sulfonyl]-3-piperidyl}propanoic acid](/img/structure/B2580631.png)
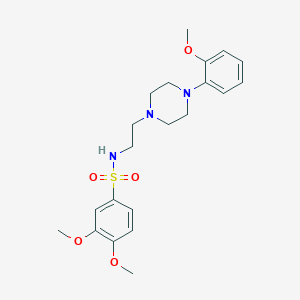
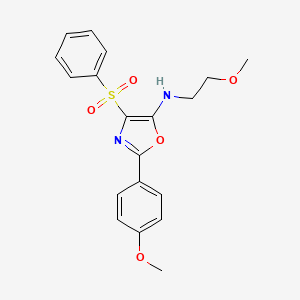

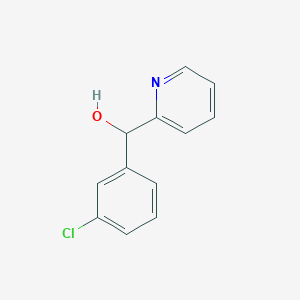
![(E)-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-3-(pyridin-3-yl)acrylamide](/img/structure/B2580638.png)
![2-[(3-bromo-5-chloro-2-ethoxyphenyl)amino]-N-(1-cyanocyclopentyl)acetamide](/img/structure/B2580640.png)
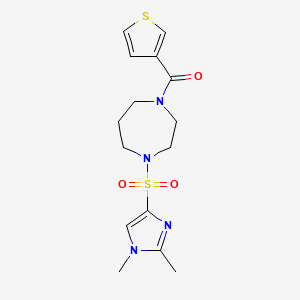
![3-Methyl-5-[[4-[6-(2-methylphenyl)pyridazin-3-yl]piperazin-1-yl]methyl]-1,2,4-oxadiazole](/img/structure/B2580645.png)
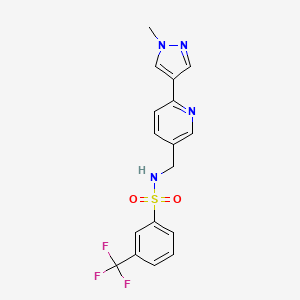
![6-Cyclopropyl-1-isopropyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B2580649.png)
